Dexsotalol hydrochloride Dexsotalol hydrochloride
Brand Name: Vulcanchem
CAS No.: 4549-94-4
VCID: VC1605863
InChI: InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1
SMILES: CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol

Dexsotalol hydrochloride

CAS No.: 4549-94-4

Cat. No.: VC1605863

Molecular Formula: C12H21ClN2O3S

Molecular Weight: 308.83 g/mol

* For research use only. Not for human or veterinary use.

Dexsotalol hydrochloride - 4549-94-4

Specification

CAS No. 4549-94-4
Molecular Formula C12H21ClN2O3S
Molecular Weight 308.83 g/mol
IUPAC Name N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/t12-;/m1./s1
Standard InChI Key VIDRYROWYFWGSY-UTONKHPSSA-N
Isomeric SMILES CC(C)NC[C@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Canonical SMILES CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl

Introduction

Dexsotalol hydrochloride is a selective Class III antiarrhythmic agent primarily investigated for managing ventricular and supraventricular arrhythmias. As the dextrorotatory enantiomer of racemic sotalol, it lacks the beta-adrenergic blocking (Class II) activity of its levorotatory counterpart, focusing instead on prolonging cardiac action potential duration through potassium channel antagonism . Below is a structured analysis of its properties, mechanism, and research findings.

Clinical Applications and Discontinuation

Dexsotalol hydrochloride was investigated for:

  • Ventricular arrhythmias: Prophylaxis in high-risk patients .

  • Atrial fibrillation/flutter: Rhythm control .

  • Proarrhythmic Risk: QT prolongation and torsades de pointes observed in trials .

  • Lack of Efficacy: Insufficient superiority over existing therapies in reducing mortality .

Research Findings

Preclinical Data

  • In Vitro: Demonstrated dose-dependent Iₖᵣ blockade in ventricular myocytes .

  • In Vivo: Prolonged action potential duration in animal models without affecting heart rate .

Clinical Trials

  • SWORD Trial (1996): Highlighted increased mortality in post-myocardial infarction patients, leading to discontinuation .

  • Dose Dependency: Higher doses (>320 mg/day) correlated with elevated arrhythmia risk .

ParameterDexsotalol HydrochlorideRacemic Sotalol
Class III ActivityYesYes
Beta-BlockadeNoYes
QT ProlongationSignificantModerate
Clinical StatusDiscontinuedApproved (Betapace AF®)

Adverse Effects and Warnings

  • QT Prolongation: Requires ECG monitoring; contraindicated if QTc >450 ms .

  • Contraindications: Severe heart failure, hypokalemia, and congenital long QT syndrome .

  • Drug Interactions: Synergistic QT prolongation with diuretics or macrolides .

Pharmacokinetics (Limited Data)

  • Half-Life: ~12 hours (extrapolated from racemic sotalol) .

  • Excretion: Primarily renal .

Synthesis and Availability

Dexsotalol hydrochloride is custom-synthesized for research (Hodoodo Cat# H413626) at >98% purity . Commercial production ceased following clinical discontinuation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator